molecular formula C22H23ClN2O2S B11373476 2-(4-chloro-3,5-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide

Cat. No.: B11373476
M. Wt: 414.9 g/mol
InChI Key: HNFMBFJQADSGKG-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a phenoxy group, a thiazole ring, and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide typically involves multiple steps:

    Formation of the phenoxy intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Thiazole ring formation: The next step involves the synthesis of the thiazole ring by reacting 4-methylphenyl isothiocyanate with an appropriate amine.

    Coupling reaction: The final step involves coupling the phenoxy intermediate with the thiazole intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The phenoxy and thiazole moieties play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-chloro-3,5-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide exhibits unique properties due to the specific arrangement of its functional groups. This can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H23ClN2O2S

Molecular Weight

414.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]propanamide

InChI

InChI=1S/C22H23ClN2O2S/c1-13-5-7-17(8-6-13)22-25-18(12-28-22)11-24-21(26)16(4)27-19-9-14(2)20(23)15(3)10-19/h5-10,12,16H,11H2,1-4H3,(H,24,26)

InChI Key

HNFMBFJQADSGKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C(C)OC3=CC(=C(C(=C3)C)Cl)C

Origin of Product

United States

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